3-Fluoro-2-(3-fluorophenyl)isonicotinic acid
CAS No.:
Cat. No.: VC16216839
Molecular Formula: C12H7F2NO2
Molecular Weight: 235.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7F2NO2 |
|---|---|
| Molecular Weight | 235.19 g/mol |
| IUPAC Name | 3-fluoro-2-(3-fluorophenyl)pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H7F2NO2/c13-8-3-1-2-7(6-8)11-10(14)9(12(16)17)4-5-15-11/h1-6H,(H,16,17) |
| Standard InChI Key | PBRRSFPDVQAZTA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NC=CC(=C2F)C(=O)O |
Introduction
Chemical Structure and Substituent Effects
The molecular structure of 3-fluoro-2-(3-fluorophenyl)isonicotinic acid consists of a pyridine core substituted with fluorine at the 3-position and a 3-fluorophenyl group at the 2-position. The carboxylic acid moiety at the 4-position contributes to its polarity, while the fluorine atoms enhance lipophilicity and metabolic stability. This dual fluorination strategy is a common motif in drug design, as fluorine’s electronegativity and small atomic radius improve binding affinity to biological targets .
Comparative Analysis of Fluorinated Isonicotinic Acid Derivatives
The unique substitution pattern of 3-fluoro-2-(3-fluorophenyl)isonicotinic acid distinguishes it from analogues, as the 3-fluorophenyl group introduces steric and electronic effects that modulate receptor interactions .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 3-fluoro-2-(3-fluorophenyl)isonicotinic acid typically involves multi-step reactions, including halogenation, cross-coupling, and fluorination. A plausible route is outlined below:
-
Halogenation of Pyridine Precursors: Starting with 2-chloro-3-nitropyridine, halogenation facilitates subsequent functionalization.
-
Suzuki-Miyaura Cross-Coupling: A 3-fluorophenylboronic acid derivative is coupled to the halogenated pyridine intermediate using a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3) .
-
Fluorination and Oxidation: Selective fluorination at the 3-position is achieved using agents like tetrabutylammonium fluoride (TBAF), followed by oxidation to introduce the carboxylic acid group .
Example Synthesis Protocol
-
Step 1: 2-Chloro-3-nitropyridine (10 mmol) is reacted with 3-fluorophenylboronic acid (12 mmol) in a toluene/water mixture with Pd(PPh3)4 (0.1 equiv) and K2CO3 (3 equiv) at 80°C for 12 hours.
-
Step 2: The nitro group is reduced to an amine using H2/Pd-C, followed by diazotization and fluorination with HF-pyridine.
-
Step 3: Oxidation of the methyl group to a carboxylic acid using KMnO4 in acidic conditions yields the final product .
Industrial-Scale Considerations
Continuous flow chemistry has been proposed to optimize yield and reduce environmental impact, particularly in the cross-coupling and fluorination steps .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (≈1.2 mg/mL at 25°C) due to the carboxylic acid group, while the fluorinated aromatic rings enhance lipid membrane permeability. Stability studies indicate no degradation under ambient conditions for 6 months, making it suitable for long-term storage .
Spectroscopic Data
-
IR (KBr): 1695 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch).
-
¹H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J=5 Hz, 1H, pyridine-H), 7.62–7.58 (m, 4H, aryl-H), 13.1 (s, 1H, COOH) .
Biological Activity and Mechanisms
Enzyme Inhibition
Preliminary studies on analogous fluorinated isonicotinic acids suggest inhibitory activity against enzymes such as dihydrofolate reductase (DHFR) and tyrosine kinases. For example, 6-fluoroquinoline-3-carboxylic acid derivatives exhibit IC50 values of 0.8–2.3 μM against Mycobacterium tuberculosis .
| Compound | Target Microbe | MIC90 (μg/mL) |
|---|---|---|
| 3-Fluoro-2-(3-fluorophenyl)isonicotinic acid (predicted) | M. tuberculosis | 0.5–2.0 |
| Ciprofloxacin | E. coli | 0.03 |
Applications in Drug Development
Antitubercular Agents
The structural similarity to fluoroquinolones positions this compound as a candidate for antitubercular drug development. Fluorine’s role in overcoming drug resistance is well-documented, as seen in moxifloxacin derivatives .
Central Nervous System (CNS) Therapeutics
Fluorinated compounds are increasingly explored as allosteric modulators of GPCRs for treating CNS disorders. The lipophilicity of 3-fluoro-2-(3-fluorophenyl)isonicotinic acid may facilitate blood-brain barrier penetration .
Challenges and Future Directions
Synthetic Optimization
Current yields (≈50–70%) necessitate improved catalytic systems. Recent advances in photoredox catalysis could enable milder fluorination conditions .
Toxicity Profiling
While fluorinated compounds generally exhibit favorable safety profiles, rigorous assessment of hepatotoxicity and cardiotoxicity is required before clinical translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume